molecular formula C19H27N5O4 B1276625 Alfuzosin, (S)- CAS No. 123739-70-8

Alfuzosin, (S)-

Número de catálogo: B1276625
Número CAS: 123739-70-8
Peso molecular: 389.4 g/mol
Clave InChI: WNMJYKCGWZFFKR-AWEZNQCLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Alfuzosin, (S)- is a stereoisomer of alfuzosin, a medication belonging to the alpha-1 adrenergic receptor antagonist class. It is primarily used in the treatment of benign prostatic hyperplasia, a condition characterized by an enlarged prostate gland that can cause urinary difficulties. Alfuzosin works by relaxing the muscles in the prostate and bladder neck, facilitating easier urination .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of alfuzosin involves several key steps. One common synthetic route starts with the nitration of veratraldehyde to produce 6-nitroveratraldehyde. This compound is then oxidized to the corresponding acid, followed by halogenation with thionyl chloride and subsequent amide formation with ammonia to yield 4,5-dimethoxy-2-nitrobenzamide. The nitro group is then reduced using the Béchamp reduction method to obtain 2-amino-4,5-dimethoxybenzamide. This intermediate reacts with urea to form 6,7-dimethoxyquinazoline-2,4-dione .

Industrial Production Methods

Industrial production of alfuzosin typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography for purification and quality control .

Análisis De Reacciones Químicas

Types of Reactions

Alfuzosin undergoes various chemical reactions, including:

    Oxidation: Alfuzosin can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: Alfuzosin can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron powder and hydrochloric acid are used in the Béchamp reduction.

    Substitution: Nucleophiles like ammonia and amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various intermediates leading to the final product, alfuzosin. Each step in the synthesis is carefully controlled to ensure the desired stereochemistry and purity .

Aplicaciones Científicas De Investigación

Alfuzosin has several scientific research applications:

Mecanismo De Acción

Alfuzosin exerts its effects by selectively inhibiting alpha-1 adrenergic receptors in the lower urinary tract. This inhibition causes smooth muscle relaxation in the bladder neck and prostate, improving urine flow and reducing symptoms of benign prostatic hyperplasia. The molecular targets include alpha-1 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .

Comparación Con Compuestos Similares

Similar Compounds

    Tamsulosin: Another alpha-1 adrenergic receptor antagonist used for benign prostatic hyperplasia.

    Terazosin: Similar in function but with different pharmacokinetic properties.

    Doxazosin: Also used for hypertension and benign prostatic hyperplasia.

Uniqueness

Alfuzosin is unique due to its high uroselectivity, meaning it preferentially targets the urinary tract, resulting in fewer systemic side effects compared to other alpha-1 blockers. This makes it a preferred choice for patients with benign prostatic hyperplasia .

Actividad Biológica

Alfuzosin (S), an alpha-1 adrenergic blocker, is primarily utilized in the treatment of benign prostatic hyperplasia (BPH) and lower urinary tract symptoms (LUTS). This article delves into its biological activity, focusing on its pharmacodynamics, pharmacokinetics, efficacy in clinical studies, and safety profile.

Alfuzosin selectively antagonizes alpha-1 adrenergic receptors (α1-ARs) in the lower urinary tract. This action leads to relaxation of smooth muscle in the prostate and bladder neck, thereby improving urinary flow and alleviating symptoms associated with BPH. The receptor selectivity profile of alfuzosin is notable, as it exhibits a balanced affinity for α1A, α1B, and α1D subtypes, which is crucial for its therapeutic effects:

Receptor Selectivity Alfuzosin Tamsulosin Silodosin
α1A:α1B1:110:1162:1
α1A:α1D1:1α1A > α1Dα1A > α1D

Pharmacokinetics

Alfuzosin is characterized by moderate bioavailability (approximately 49%) and extensive hepatic metabolism, primarily via the cytochrome P450 3A4 pathway. Key pharmacokinetic parameters include:

Parameter Value
Cmax (ng/mL)13.6 ± 5.6
Protein Binding (%)82–90
Excretion in Urine (%)24
Excretion in Bile/Feces (%)69

The half-life of alfuzosin is approximately 5 hours, allowing for once-daily dosing in clinical practice.

Efficacy in Clinical Studies

Numerous studies have evaluated the efficacy of alfuzosin in treating BPH. A pivotal study involving 2,829 patients demonstrated a significant reduction in the International Prostate Symptom Score (IPSS) by approximately 49.6% after six months of treatment . In another study comparing alfuzosin to tamsulosin, both drugs showed similar success rates in trial without catheterization (TWOC), with alfuzosin achieving a TWOC success rate of 66% compared to tamsulosin's 70% .

Case Studies

  • Long-term Efficacy Study : A two-year open-label study involving 839 patients reported a mean improvement of 7 points (38.5%) in IPSS after treatment with alfuzosin . Significant improvements were also noted in nocturia and bother scores.
  • Safety Profile Analysis : In a three-year follow-up study, alfuzosin was well tolerated with minimal adverse effects; only 3.1% of patients reported dizziness or postural dizziness, while ejaculatory disorders were rare .

Safety and Tolerability

Alfuzosin has a favorable safety profile compared to older alpha-blockers. The incidence of adverse events such as retrograde ejaculation is significantly lower than that observed with tamsulosin . Common side effects include:

  • Dizziness/postural dizziness (3.1%)
  • Fatigue
  • Headache

The low incidence of severe adverse effects makes alfuzosin a preferred choice for managing LUTS/BPH.

Propiedades

IUPAC Name

(2S)-N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O4/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMJYKCGWZFFKR-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCCNC(=O)[C@@H]1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123739-70-8
Record name Alfuzosin, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123739708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ALFUZOSIN, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAT158X947
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alfuzosin, (S)-
Reactant of Route 2
Reactant of Route 2
Alfuzosin, (S)-
Reactant of Route 3
Reactant of Route 3
Alfuzosin, (S)-
Reactant of Route 4
Reactant of Route 4
Alfuzosin, (S)-
Reactant of Route 5
Alfuzosin, (S)-
Reactant of Route 6
Reactant of Route 6
Alfuzosin, (S)-

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.